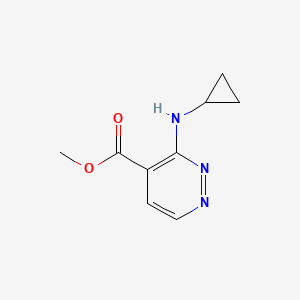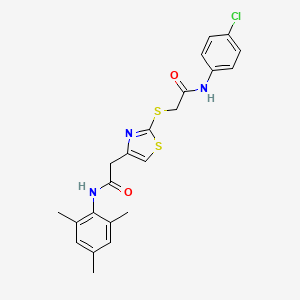![molecular formula C13H18N2O4S B2889385 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide CAS No. 941980-29-6](/img/structure/B2889385.png)
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide is a chemical compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a methoxy group, an oxopiperidine ring, and a methanesulfonamide group
Applications De Recherche Scientifique
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Mécanisme D'action
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide, also known as Apixaban, is activated Factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting. By inhibiting FXa, Apixaban prevents thrombin generation and thrombus development .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition is rapid, with an association rate constant of approximately 20 μM−1/s .
Biochemical Pathways
By inhibiting FXa, Apixaban affects the coagulation cascade, specifically the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation, indirectly inhibiting platelet aggregation . Therefore, the antithrombotic efficacy of Apixaban is achieved.
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of O-demethyl Apixaban has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in antithrombotic efficacy, which has been demonstrated in pre-clinical studies of Apixaban in animal models .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by factors such as pH and the presence of other drugs . Apixaban has been shown to have a low potential for drug-drug interactions , suggesting that it may have a relatively stable action in various environments.
Méthodes De Préparation
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxopiperidine ring: This can be achieved by reacting piperidine with an appropriate oxidizing agent to form the oxopiperidine intermediate.
Introduction of the methoxy group: This step involves the methylation of a phenolic compound to introduce the methoxy group.
Coupling reactions: The final step involves coupling the oxopiperidine intermediate with the methoxy-substituted phenyl compound using a suitable coupling reagent, such as a sulfonyl chloride, to form the methanesulfonamide linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The oxopiperidine ring can be reduced to form a piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide can be compared with similar compounds such as:
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar oxopiperidine structure.
MMPP (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A selective signal transducer and activator of transcription 3 (STAT3) inhibitor with anti-inflammatory properties.
Propriétés
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-12-9-10(14-20(2,17)18)6-7-11(12)15-8-4-3-5-13(15)16/h6-7,9,14H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHAAPMYYYXVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2889303.png)

![2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2889306.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2889309.png)
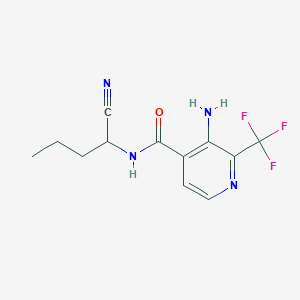
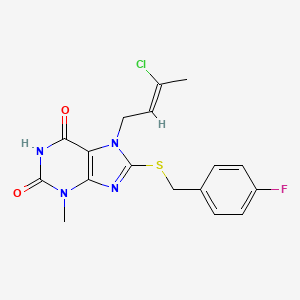
![2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2889315.png)
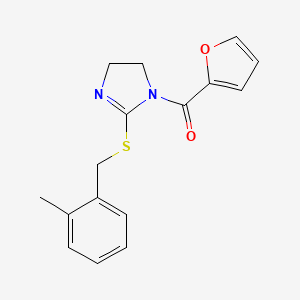
![2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2889317.png)
![2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid](/img/structure/B2889319.png)
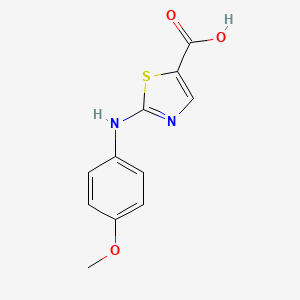
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889323.png)
